molecular formula C28H29N7O B562160 N-去甲基伊马替尼-d8 CAS No. 1185103-28-9

N-去甲基伊马替尼-d8

货号 B562160
CAS 编号: 1185103-28-9
分子量: 487.637
InChI 键: BQQYXPHRXIZMDM-DBVREXLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Desmethyl Imatinib-d8” is a deuterated metabolite of Gleevec, a tyrosine kinase inhibitor specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) . It has a molecular formula of C28H29N7O .


Synthesis Analysis

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-Desmethyl Imatinib . A salting-out-assisted switchable hydrophilicity solvent-based liquid phase microextraction (SA-SHS-LPME) was developed for the separation and determination of trace amounts of imatinib and N-desmethyl imatinib in biological and environmental samples .


Molecular Structure Analysis

The molecular weight of “N-Desmethyl Imatinib-d8” is 487.6 g/mol . The IUPAC name is N - [4-methyl-3- [ (4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4- [ (2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide .


Chemical Reactions Analysis

A quantification method for imatinib and its major metabolite N-desmethyl imatinib in biological and environmental samples was developed using CE-MS combined with an online concentration technique .


Physical And Chemical Properties Analysis

“N-Desmethyl Imatinib-d8” has a molecular weight of 487.6 g/mol . The computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 7 .

科学研究应用

  1. 药代动力学和治疗性药物监测:在人血浆中监测 N-去甲基伊马替尼,以增强伊马替尼在 CML 治疗中的安全有效使用,在药代动力学中观察到明显的个体间差异 (张等,2012 年)

  2. 遗传多态性和不良事件:已经研究了伊马替尼和 N-去甲基伊马替尼的遗传多态性、蛋白质浓度和胃肠道间质瘤患者的不良药物反应 (ADR) 之间的关系。这些化合物的较高浓度与 ADR 相关 (钱等,2019 年)

  3. 与 P-糖蛋白的相互作用:N-去甲基伊马替尼与人白血病细胞中 P-糖蛋白的相互作用对其在慢性髓性白血病治疗中的作用有影响,特别是在耐药的情况下 (Mlejnek 等,2011 年)

  4. 液相色谱-电喷雾质谱测定:开发了一种方法来测定人血浆中的伊马替尼和 N-去甲基伊马替尼,增强了对它们的药代动力学的理解 (Solassol 等,2006 年)

  5. 治疗监测的未结合部分测定:研究血浆中伊马替尼和 N-去甲基伊马替尼的未结合部分对于治疗性药物监测很有意义,特别是考虑到未结合浓度对临床反应和毒性评估的重大影响 (Arellano 等,2012 年)

  6. 肠道吸收和消除:对大鼠肠道中伊马替尼和 N-去甲基伊马替尼的吸收和消除的研究提供了对它们的生物利用度和主动消除的见解,表明各种转运蛋白在这些过程中的作用 (Kralj 等,2014 年)

  7. CYP2C8*3 多态性对代谢的影响:关于 CYP2C8*3 多态性对伊马替尼代谢为 N-去甲基伊马替尼的影响的研究揭示了对个性化治疗策略的重要意义 (Khan 等,2016 年)

  8. 药代动力学和细胞摄取:已经研究了慢性髓性白血病或急性淋巴性白血病患者中伊马替尼和 N-去甲基伊马替尼的药代动力学和细胞摄取,有助于理解临床反应变异性和耐药性的出现 (Coutre 等,2004 年)

  9. 未结合部分的治疗性药物监测:已经开展研究以了解伊马替尼和 N-去甲基伊马替尼的蛋白结合的个体间差异,并探索监测其游离血浆浓度的潜在益处和局限性 (Gandia 等,2013 年)

  • CML 中的中央神经系统母细胞危象:一项研究表明,尽管骨髓中完全细胞遗传学缓解,但一名正在经历母细胞危象的 CML 患者的脑脊液中伊马替尼和 N-去甲基伊马替尼水平较低,这凸显了在这种情况下仔细监测的必要性 (Bornhauser 等,2004 年)

  • 肝微粒体中的代谢物表征:伊马替尼的新型代谢物,包括 N-去甲基伊马替尼,已在大鼠和人肝微粒体中得到表征,深入了解了它的代谢途径 (Ma 等,2008 年)

  • 肝细胞癌中的药代动力学:已经研究了肝细胞癌患者中伊马替尼和 N-去甲基伊马替尼的药代动力学,揭示了肝功能对这些化合物代谢的影响 (Treiber 等,2008 年)

  • 在侵袭性纤维瘤中的疗效:一项 II 期试验探讨了伊马替尼在侵袭性纤维瘤(结缔组织瘤)中的疗效,包括对 N-去甲基伊马替尼的评估,表明其在管理无法切除的肿瘤中的潜在作用 (Chugh 等,2010 年)

  • 与草药提取物的相互作用:已经研究了葡萄籽和绿茶提取物对大鼠中伊马替尼和 N-去甲基伊马替尼药代动力学的影响,为使用草药补充剂和癌症治疗的患者提供了重要信息 (Darweesh 等,2020 年)

  • 对 Bcr-Abl 突变体的体外活性:已经研究了 Bcr-Abl 抑制剂对伊马替尼耐药突变体的活性,包括影响 N-去甲基伊马替尼的突变体,以了解和克服 CML 中的耐药性 (O'hare 等,2005 年)

  • 人血清中的同时定量:已经开发出一种生物分析测定法,用于同时测定人血清中的多种酪氨酸激酶抑制剂,包括伊马替尼和 N-去甲基伊马替尼,用于临床实践和研究目的 (van Erp 等,2013 年)

  • 费城染色体阳性白血病中的耐药机制:已经探索了伊马替尼在费城染色体阳性白血病中的耐药性的分子机制,包括 N-去甲基伊马替尼的作用,以制定预防或克服耐药性的策略 (Gambacorti-Passerini 等,2003 年)

  • 在大鼠血浆和组织中的同时测定:开发了一种 LC-MS/MS 方法,用于定量测定大鼠血浆和组织中的伊马替尼和 N-去甲基伊马替尼,有助于研究药代动力学和组织分布 (Rao 等,2019 年)

  • 人血浆中的 LC-MS-MS 测定:开发了一种特异且灵敏的方法,用于定量测定人血浆中的伊马替尼和 N-去甲基伊马替尼,这对于药代动力学研究和治疗监测至关重要 (Yunjing Zhang 等,2014 年)

  • 药物-药物相互作用研究:体外和体内研究了伊马替尼和伏立康唑之间的潜在药物-药物相互作用,为管理癌症患者的多重用药提供了必要的信息 (Lin 等,2019 年)

  • 作用机制

    Target of Action

    N-Desmethyl Imatinib-d8, the active metabolite of Imatinib, primarily targets the Bcr-Abl oncogene . This oncogene is a result of a genetic translocation between chromosomes 9 and 22, forming a fused oncogene on the truncated chromosome 22, also known as the Philadelphia Chromosome . The Bcr-Abl oncogene plays a crucial role in the development of chronic myeloid leukemia (CML) .

    Mode of Action

    N-Desmethyl Imatinib-d8, similar to its parent drug Imatinib, inhibits the activity of the Bcr-Abl tyrosine kinase . This inhibition blocks the proliferation and induces apoptosis in CML cells . N-Desmethyl Imatinib-d8 exhibits in vitro activity comparable to that of the parent drug .

    Biochemical Pathways

    The primary biochemical pathway involved in the metabolism of Imatinib to N-Desmethyl Imatinib-d8 is through the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . After analyzing the metabolite patterns in plasma, urine, and feces, N-Desmethyl Imatinib-d8 was found to be the most active metabolite .

    Pharmacokinetics

    Imatinib, and by extension N-Desmethyl Imatinib-d8, is mainly metabolized by CYP3A4/CYP3A5 . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which has the potential to affect the oral bioavailability and the clearance of Imatinib . The pharmacokinetics of Imatinib in patients with CML are characterized by large interpatient variability . Concentration monitoring of Imatinib and N-Desmethyl Imatinib-d8 is considered necessary to enhance the safe and effective use of Imatinib .

    Result of Action

    The inhibition of the Bcr-Abl tyrosine kinase by N-Desmethyl Imatinib-d8 results in the blocking of proliferation and induction of apoptosis in CML cells . This leads to a durable response and prolonged survival in patients with CML .

    Action Environment

    The action of N-Desmethyl Imatinib-d8 can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to the variability in the pharmacokinetics of Imatinib . Additionally, the co-administration with other drugs can lead to drug-drug interactions, affecting the metabolism of Imatinib and N-Desmethyl Imatinib-d8 .

    安全和危害

    For safety, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

    生化分析

    Biochemical Properties

    N-Desmethyl Imatinib-d8 plays a significant role in biochemical reactions as it is a stable isotope-labeled compound used in mass spectrometry studies. It interacts with various enzymes, proteins, and other biomolecules. Specifically, N-Desmethyl Imatinib-d8 is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions are crucial for understanding the metabolic pathways and the pharmacokinetics of Imatinib and its metabolites. The compound’s stability and isotopic labeling make it an essential tool for accurate and reliable data analysis in biochemical research .

    Cellular Effects

    N-Desmethyl Imatinib-d8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to accumulate in higher amounts in sensitive cells compared to its parent compound, Imatinib . This accumulation affects cell function by inhibiting cell proliferation and inducing apoptosis in sensitive cells. In multidrug-resistant cells, the intracellular level of N-Desmethyl Imatinib-d8 is significantly lower, indicating its interaction with drug efflux transporters like P-glycoprotein .

    Molecular Mechanism

    The molecular mechanism of N-Desmethyl Imatinib-d8 involves its binding interactions with biomolecules and enzyme inhibition. It is known to inhibit tyrosine kinases, including Bcr-Abl, c-Kit, and platelet-derived growth factor receptors . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The deuterated form, N-Desmethyl Imatinib-d8, allows for precise tracking and analysis of these molecular interactions in biochemical studies .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of N-Desmethyl Imatinib-d8 change over time. The compound is stable and does not degrade quickly, making it suitable for long-term studies. In vitro studies have shown that N-Desmethyl Imatinib-d8 maintains its activity over extended periods, allowing researchers to observe its long-term effects on cellular function . In vivo studies have also demonstrated its stability and sustained activity, providing valuable insights into its pharmacokinetics and metabolic pathways .

    Dosage Effects in Animal Models

    The effects of N-Desmethyl Imatinib-d8 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects are crucial for determining the therapeutic window and safe dosage levels for potential clinical applications .

    Metabolic Pathways

    N-Desmethyl Imatinib-d8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP3A5 . These enzymes metabolize the compound into various metabolites, which are then excreted from the body. The metabolic pathways of N-Desmethyl Imatinib-d8 are similar to those of its parent compound, Imatinib, providing insights into the drug’s pharmacokinetics and potential drug-drug interactions .

    Transport and Distribution

    N-Desmethyl Imatinib-d8 is transported and distributed within cells and tissues through various transporters and binding proteins. It is known to interact with drug efflux transporters like P-glycoprotein, which affects its intracellular accumulation and distribution . The compound’s transport and distribution are crucial for understanding its pharmacokinetics and therapeutic potential in different tissues and organs .

    Subcellular Localization

    The subcellular localization of N-Desmethyl Imatinib-d8 plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . This localization is essential for its inhibitory effects on tyrosine kinases and its role in inducing apoptosis in cancer cells. The deuterated form allows for precise tracking of its subcellular localization in biochemical studies .

    属性

    IUPAC Name

    N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BQQYXPHRXIZMDM-DBVREXLBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H29N7O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70660716
    Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70660716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    487.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    1185103-28-9
    Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70660716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
    Quantity
    25.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    25 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    25 mL
    Type
    solvent
    Reaction Step One

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。